molecular formula C15H17N3O3S B2881941 (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone CAS No. 2034382-61-9

(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone

Cat. No.: B2881941
CAS No.: 2034382-61-9
M. Wt: 319.38
InChI Key: NLNXXQRWEHMPSM-UHFFFAOYSA-N
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Description

(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone: is a complex organic compound that has garnered attention in scientific research due to its unique structural features and potential biological activities. This compound consists of a thiazepane ring, a pyrazole moiety, and a methanone group, making it a subject of interest for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a sulfonamide and a haloketone in the presence of a base can yield the thiazepane ring.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with the thiazepane intermediate in the presence of a Lewis acid catalyst.

    Incorporation of the Pyrazole Moiety: The pyrazole ring is typically synthesized separately and then coupled with the thiazepane intermediate through a condensation reaction.

    Formation of the Methanone Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanone group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 under acidic conditions.

    Reduction: NaBH4 or LiAlH4 in anhydrous solvents.

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) or SOCl2 (Thionyl chloride).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone has shown promise in preliminary studies as a potential inhibitor of certain enzymes, making it a candidate for drug development.

Medicine

In medicine, the compound is being explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer. Its ability to interact with specific molecular targets makes it a promising lead compound in pharmacological research.

Industry

Industrially, the compound could be used in the development of new materials or as a catalyst in various chemical processes due to its stable yet reactive nature.

Mechanism of Action

The mechanism of action of (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)ethanone
  • (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)propanone

Uniqueness

Compared to similar compounds, (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-3-yl)methanone stands out due to its specific combination of functional groups, which confer unique reactivity and biological activity. Its thiazepane ring, coupled with the pyrazole moiety, provides a distinctive scaffold that can be further modified to enhance its properties.

Properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(1H-pyrazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15(13-6-8-16-17-13)18-9-7-14(22(20,21)11-10-18)12-4-2-1-3-5-12/h1-6,8,14H,7,9-11H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNXXQRWEHMPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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